

Application Notes and Protocols for FFN102 Mesylate in Two-Photon Microscopy

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Compound of Interest

Compound Name: *FFN 102 mesylate*

Cat. No.: *B2789334*

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Introduction

FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a valuable tool for investigating dopaminergic systems.^[1] It is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), allowing for the visualization and functional analysis of dopamine neurons and their synapses.^{[1][2]} FFN102 is pH-sensitive, exhibiting different excitation maxima at physiological and acidic pH, which enables the study of neurotransmitter release from synaptic vesicles.^{[1][2]} This document provides detailed application notes and protocols for the use of FFN102 mesylate in two-photon excitation microscopy.

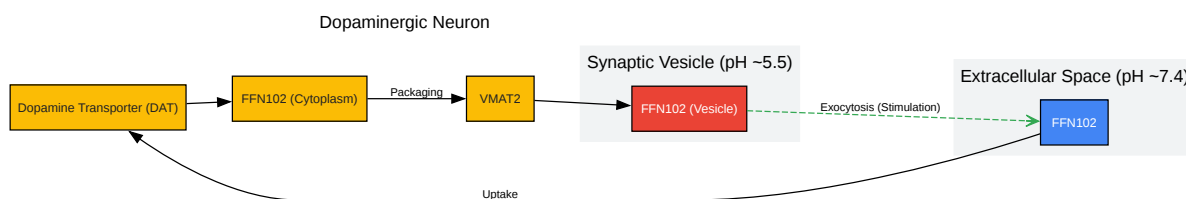
Physicochemical and Fluorescence Properties

FFN102 mesylate is a polar compound designed to minimize non-specific labeling and passive diffusion across cell membranes.^[2] Its fluorescence is pH-dependent, a key feature for monitoring the release of vesicular contents into the extracellular space.^{[2][3]}

Property	Value	Reference
Molecular Weight	335.76 g/mol	
Formula	C ₁₁ H ₁₀ NCIO ₃ ·CH ₃ SO ₃ H	
One-Photon Excitation Maxima	340 nm (at pH 5.0), 370 nm (at pH 7.5)	[1]
Two-Photon Excitation Wavelength	760 nm	[2]
Emission Maximum	435 nm (independent of pH)	[1]
Emission Range for Imaging	430-470 nm or 440-500 nm	[2]
Purity	≥98% (HPLC)	
Solubility	20 mM in water (with gentle warming), 100 mM in DMSO	[1]

Mechanism of Action and Signaling Pathway

FFN102 is actively taken up from the extracellular space into dopaminergic neurons by the dopamine transporter (DAT). Once inside the neuron, it is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). The acidic environment of the synaptic vesicle protonates FFN102, altering its fluorescence properties. Upon neuronal stimulation and subsequent exocytosis, FFN102 is released into the synaptic cleft where the pH is neutral, leading to a change in its fluorescence intensity. This property allows for the optical measurement of dopamine release and reuptake at the level of individual synapses.[2][3]



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Figure 1: Cellular uptake and trafficking of FFN102.

Experimental Protocols

Stock Solution Preparation

- Solvent Selection: FFN102 mesylate is soluble in both water and DMSO.[1] For live-cell imaging, it is recommended to prepare a stock solution in DMSO to facilitate dilution into aqueous imaging media.
- Concentration: Prepare a 10 mM stock solution in DMSO. For a 1 mg vial of FFN102 mesylate (MW: 335.76), this would require approximately 298 μ L of DMSO.
- Storage: Store the stock solution at -20°C or -80°C, protected from light.[4]

Protocol 1: Two-Photon Imaging of FFN102 in Acute Brain Slices

This protocol is adapted from Rodriguez et al. (2013).[2]

Materials:

- FFN102 mesylate stock solution (10 mM in DMSO)
- Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

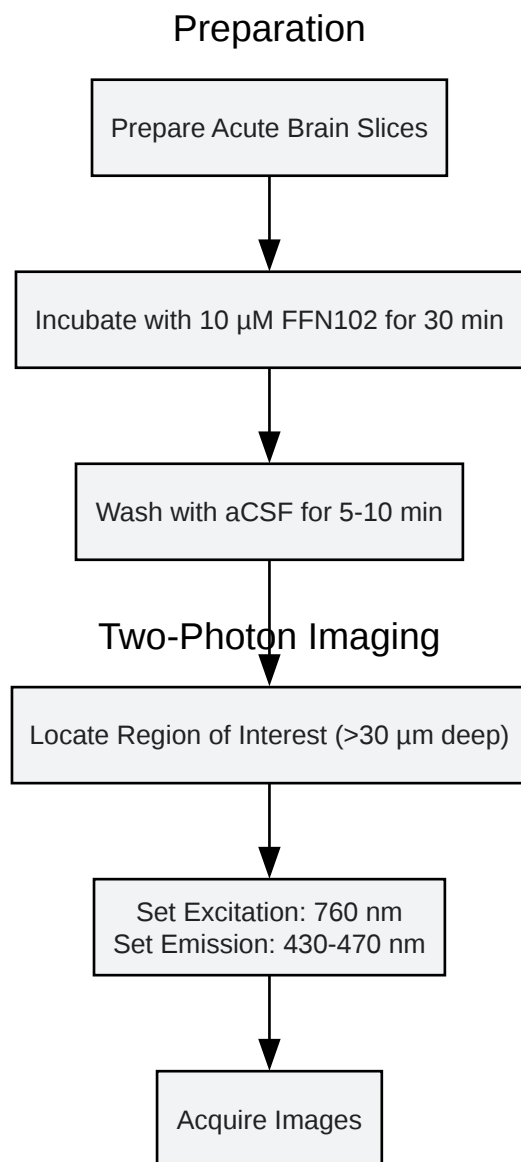
- Acute brain slices (e.g., striatal slices from TH-GFP transgenic mice)
- Two-photon microscope with a tunable Ti:Sapphire laser
- Perfusion chamber for brain slices

Procedure:

- Slice Preparation: Prepare acute brain slices (e.g., 300 μm thick) using a vibratome in ice-cold, oxygenated aCSF.
- Incubation: Incubate the slices in aCSF containing 10 μM FFN102 for 30 minutes at 32-34°C.
- Washing: Transfer the slices to a perfusion chamber and wash with fresh, oxygenated aCSF for 5-10 minutes before imaging.
- Two-Photon Imaging:
 - Locate the region of interest (e.g., dorsal striatum) at a depth of >30 μm .
 - Set the two-photon excitation wavelength to 760 nm.
 - Collect the emitted fluorescence using a bandpass filter in the range of 430-470 nm or 440-500 nm.
 - For simultaneous imaging with other fluorophores, such as GFP, use an appropriate second excitation wavelength (e.g., 910 nm for GFP) and corresponding emission filter (e.g., 510-580 nm for GFP).

Expected Results:

Selective labeling of dopaminergic cell bodies and terminals. The fluorescence intensity will decrease upon stimulation that evokes neurotransmitter release.



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Figure 2: Workflow for FFN102 imaging in brain slices.

Data Interpretation and Applications

The use of FFN102 enables the investigation of several key aspects of dopaminergic neurotransmission:

- **Anatomical Identification:** Selective labeling of dopamine neurons and their projections allows for detailed morphological studies.[\[2\]](#)
- **Dopamine Transporter Activity:** The rate of FFN102 uptake can be used as a measure of DAT function.
- **Vesicular Release Dynamics:** By monitoring the decrease in fluorescence upon stimulation, the kinetics of dopamine release from individual synapses can be studied.[\[2\]](#)[\[3\]](#)
- **Drug Screening:** FFN102 can be used in assays to screen for compounds that modulate DAT or VMAT2 activity.

Troubleshooting

- **Low Signal:**
 - Increase the incubation time or concentration of FFN102.
 - Ensure the imaging depth is appropriate for your sample and microscope setup.
 - Check the alignment and power of the two-photon laser.
- **High Background:**
 - Ensure adequate washing after incubation to remove unbound FFN102.
 - Optimize the imaging parameters (e.g., laser power, detector gain) to maximize the signal-to-noise ratio.
- **Phototoxicity:**
 - Minimize the laser power and exposure time to reduce phototoxicity, especially in live-cell imaging.

By following these guidelines, researchers can effectively utilize FFN102 mesylate for high-resolution, functional imaging of the dopaminergic system.

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